molecular formula C9H7NS B12965341 5-Vinylbenzo[d]thiazole

5-Vinylbenzo[d]thiazole

Cat. No.: B12965341
M. Wt: 161.23 g/mol
InChI Key: ABRYRVVEVXQPMV-UHFFFAOYSA-N
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Description

5-Vinylbenzo[d]thiazole: is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring with a vinyl group attached to the fifth position of the benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylbenzo[d]thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminothiophenol and an appropriate aldehyde or ketone.

    Cyclization Reaction: The 2-aminothiophenol undergoes a cyclization reaction with the aldehyde or ketone to form the benzothiazole ring.

    Vinylation: The final step involves the introduction of the vinyl group at the fifth position of the benzothiazole ring. This can be achieved through various methods, such as the Heck reaction or Wittig reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of catalysts such as palladium or copper to facilitate the vinylation reaction.

    Solvents: Selection of appropriate solvents to enhance the reaction efficiency and product isolation.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Vinylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Saturated benzothiazole derivatives.

    Substitution Products: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry: 5-Vinylbenzo[d]thiazole is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for various functionalized benzothiazole derivatives.

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structural features contribute to the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Vinylbenzo[d]thiazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Benzothiazole: Lacks the vinyl group but shares the benzothiazole core structure.

    2-Vinylbenzothiazole: The vinyl group is attached at the second position instead of the fifth position.

    5-Methylbenzothiazole: Contains a methyl group at the fifth position instead of a vinyl group.

Uniqueness: 5-Vinylbenzo[d]thiazole is unique due to the presence of the vinyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

5-ethenyl-1,3-benzothiazole

InChI

InChI=1S/C9H7NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h2-6H,1H2

InChI Key

ABRYRVVEVXQPMV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)SC=N2

Origin of Product

United States

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